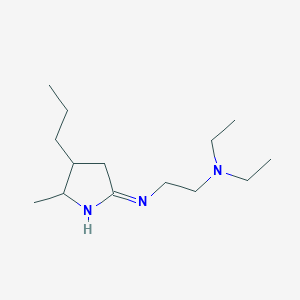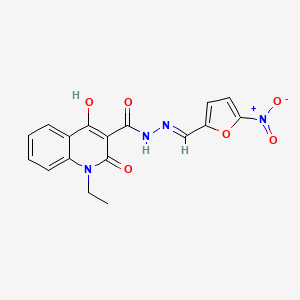![molecular formula C19H16N2O B14456540 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole CAS No. 76145-50-1](/img/structure/B14456540.png)
2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a naphtho[1,2-D]imidazole core substituted with a 4-methoxyphenyl group and a methyl group. The presence of the imidazole ring makes it an important compound in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole typically involves the condensation of an aromatic aldehyde, such as 4-methoxybenzaldehyde, with a 1,2-dicarbonyl compound in the presence of ammonium acetate. The reaction is often carried out in an alcohol solvent under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers the advantage of shorter reaction times and higher yields. The reaction mixture, containing 1,2-bis(4-methoxyphenyl)ethan-1,2-dione, ammonium acetate, and an aromatic aldehyde, is irradiated in a microwave oven at specific power levels and durations .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the imidazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives .
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of dyes, agrochemicals, and functional materials .
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects .
Comparación Con Compuestos Similares
2-(4-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Similar structure but with a benzoimidazole core.
2-(4-Methoxyphenyl)-1H-imidazole: Lacks the naphtho[1,2-D] core.
2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole: Contains additional phenyl groups.
Uniqueness: 2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is unique due to its naphtho[1,2-D]imidazole core, which imparts distinct chemical and biological properties compared to other imidazole derivatives. This uniqueness makes it a valuable compound for further research and development in various fields .
Propiedades
Número CAS |
76145-50-1 |
|---|---|
Fórmula molecular |
C19H16N2O |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-3-methylbenzo[e]benzimidazole |
InChI |
InChI=1S/C19H16N2O/c1-21-17-12-9-13-5-3-4-6-16(13)18(17)20-19(21)14-7-10-15(22-2)11-8-14/h3-12H,1-2H3 |
Clave InChI |
ZVVNLJISKJVWAU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)

![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)





silane](/img/structure/B14456542.png)
